molecular formula C11H10N2O4 B2558279 4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide CAS No. 2309381-74-4

4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide

Cat. No.: B2558279
CAS No.: 2309381-74-4
M. Wt: 234.211
InChI Key: KPKQIGWBIIVHTP-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a 3-oxo group at position 3, a carboxamide at position 5, and a 3-methoxyphenyl moiety at position 4. Isoxazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and bioactivity.

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-7-4-2-3-6(5-7)8-9(10(12)14)17-13-11(8)15/h2-5H,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKQIGWBIIVHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(ONC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with glycine in the presence of a base to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.

Chemical Reactions Analysis

Core Isoxazole Reactivity

The 1,2-oxazole ring demonstrates characteristic stability under acidic conditions but undergoes ring-opening under basic or strongly nucleophilic environments. Key reactions include:

Table 1: Isoxazole Ring Transformations

Reaction TypeReagents/ConditionsProductYield (%)Source
Electrophilic Substitution HNO₃/H₂SO₄ (0°C)4-Nitro derivative62
Nucleophilic Attack NaOMe/MeOH (reflux)Ring-opened β-ketoamide intermediate78
Reduction H₂/Pd-C (EtOH, 50°C)Partially saturated dihydroisoxazole45

Substitution at the 5-Carboxamide Position

The carboxamide group participates in hydrolysis and nucleophilic displacement:

Table 2: Carboxamide Reactivity

ReactionConditionsKey FindingsSource
Acidic Hydrolysis 6M HCl, 100°C, 12hForms 5-carboxylic acid derivative
Alkaline Hydrolysis 2M NaOH, EtOH/H₂O, 80°C, 8hProduces sodium carboxylate salt
Amide Coupling EDC/HOBt, R-NH₂ (DCM, rt)Generates secondary amides (85–92%)

Methoxyphenyl Group Modifications

The 3-methoxyphenyl substituent undergoes demethylation and electrophilic aromatic substitution:

Table 3: Methoxyphenyl Reactivity

ReactionReagentsSelectivity/OutcomeSource
O-Demethylation BBr₃ (DCM, −20°C)Phenolic product (73%)
Nitration AcOH/HNO₃ (0°C)para-Nitro isomer dominant (4:1)
Halogenation Cl₂/FeCl₃ (CH₂Cl₂, rt)Ortho/para-chloro derivatives (3:2)

Oxidation and Reduction Pathways

The oxazole ring and methoxy group show distinct redox behavior:

Table 4: Redox Reactions

Target SiteReagentsProductNotesSource
Oxazole Ring mCPBA (CHCl₃, 0°C)N-Oxide derivativeLow stability (<24h)
Methoxy Group HI (reflux)Demethylated phenolQuantitative conversion
Carboxamide LiAlH₄ (THF, reflux)Primary amine68% yield

Stability Under Aqueous Conditions

Computational studies (DFT, MM-GBSA) predict hydrolytic susceptibility:

Table 5: Stability Data

ConditionHalf-Life (t₁/₂)Degradation PathwaySource
pH 7.4 (37°C)14.2hCarboxamide hydrolysis
pH 1.2 (37°C)8.5hIsoxazole ring scission
UV Light (254nm)2.3hMethoxyphenyl photooxidation

Computational Insights into Reactivity

  • HOMO-LUMO Gap : Calculated at 4.1 eV, indicating moderate electrophilicity at the oxazole C(4) position .

  • NBO Analysis : Methoxy group donates electron density to the phenyl ring (+0.12e), activating it for electrophilic substitution .

  • MD Simulations : Carboxamide rotation barrier = 12.3 kcal/mol, favoring planar conformation for H-bonding .

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Achieves 89% yield via [3+2] cycloaddition (residence time = 12min, 120°C) .

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity): 6.2

    • E-Factor: 3.8 (superior to batch methods)

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide serves as an important building block in the synthesis of more complex heterocyclic compounds. Its oxazole ring structure allows for modifications that can lead to a variety of derivatives with tailored properties for specific applications in chemical research.

Table 1: Synthetic Applications

Compound TypeDescription
Heterocyclic CompoundsUsed in the development of novel pharmaceuticals and agrochemicals.
Functionalized DerivativesProvides a scaffold for the synthesis of compounds with enhanced bioactivity.

Biological Applications

Antimicrobial Properties
Research has indicated that 4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Anticancer Research
The compound has been investigated for its anticancer properties. It has demonstrated activity against several cancer cell lines, making it a candidate for further exploration in cancer therapy. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in experimental models .

Table 2: Biological Activity Overview

Activity TypeTarget Cells/OrganismsIC50 Values (µM)
AntimicrobialVarious Bacteria10 - 20
AnticancerHuman Cancer Cell Lines5 - 15

Medical Applications

Therapeutic Potential
The compound is being explored for its therapeutic effects, particularly in anti-inflammatory and analgesic contexts. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, offering a pathway for developing new anti-inflammatory drugs.

Case Study: Anti-inflammatory Effects
In a study examining the compound's effects on inflammation models, it was found to significantly reduce markers of inflammation in vitro, indicating its potential as a therapeutic agent for conditions such as arthritis .

Industrial Applications

Advanced Materials Development
Due to its unique structural properties, 4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide is being utilized in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Table 3: Industrial Applications

Application AreaDescription
PolymersEnhances mechanical strength and thermal stability.
CoatingsProvides protective properties against environmental degradation.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Solubility Notable Features
4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide (Target) Isoxazole 3-Oxo, 5-carboxamide, 4-(3-methoxyphenyl) C₁₁H₈N₂O₄* ~240.20 Moderate (predicted) Carboxamide enhances polarity
Letermovir Quinazoline 3-Methoxyphenyl (piperazine-linked), trifluoromethyl C₂₉H₂₈F₄N₄O₄ 572.55 Very slightly soluble in water Antiviral (CMV prophylaxis)
N-{4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide Oxadiazole 3-Methoxyphenyl, benzodioxole carboxamide C₂₃H₁₇N₃O₅ 415.40 Low (predicted) Benzodioxole may improve CNS penetration
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide Oxadiazole-Thiazole-Oxazole 4-Methoxyphenyl, methyl thiazole Complex* ~500 (estimated) Low Multi-heterocyclic system increases rigidity
Methyl 5-{[(4-chlorophenyl)methyl]amino}-3-phenyl-1,2-oxazole-4-carboxylate Isoxazole 4-Chlorophenylmethylamino, phenyl C₁₉H₁₆ClN₃O₃ ~369.80 Low Chlorine enhances lipophilicity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Trifluoromethyl, chlorophenylsulfanyl C₁₂H₉ClF₃N₂OS ~336.72 Very low Strong electron-withdrawing groups

*Estimated based on structural analogs.

Structural and Electronic Effects

  • Core Heterocycle: The isoxazole core (target compound) offers a balance of hydrogen-bonding capacity (via the 3-oxo group) and metabolic stability. Pyrazoles () exhibit greater planarity and stronger electron-withdrawing effects due to trifluoromethyl groups, which may improve target affinity but reduce solubility .
  • Substituent Positioning: The 3-methoxyphenyl group in the target compound provides meta-substitution, creating distinct steric and electronic environments compared to 4-methoxyphenyl analogs (). Para-substitution may lead to altered π-π stacking or dipole interactions .

Pharmacokinetic and Bioactivity Insights

  • Solubility :

    • Letermovir’s poor water solubility (due to its bulky, lipophilic structure) contrasts with the target compound’s predicted moderate solubility, attributed to its carboxamide group .
    • The benzodioxole moiety in ’s compound may enhance blood-brain barrier penetration, a trait absent in the target compound .
  • Thiazole-containing analogs () demonstrate the impact of additional heterocycles on binding rigidity and selectivity, though with trade-offs in synthetic complexity .

Biological Activity

4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group on the phenyl ring, which enhances its lipophilicity and may influence its ability to penetrate cellular membranes. The oxazole ring contributes to its reactivity and biological interactions.

4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Anticancer Activity : The compound interacts with cellular targets that regulate apoptosis and cell proliferation, making it a candidate for cancer therapy.

Biological Activity Overview

The following table summarizes key biological activities associated with 4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide:

Activity Target/Mechanism IC50 Value Reference
AnticancerInhibition of cancer cell proliferation0.12 - 2.78 µM
Anti-inflammatoryInhibition of COX enzymesIC50 not specified
Enzyme inhibitionProlyl oligopeptidase4580 nM

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has indicated that modifications to the oxazole and phenyl rings can significantly impact biological activity. For instance:

  • The presence of electron-donating groups (like methoxy) enhances lipophilicity but may reduce enzyme inhibitory activity.
  • Variations in substituents on the phenyl ring have been correlated with changes in potency against various cancer cell lines.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of 4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide on human leukemia cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in significant reductions in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
  • Enzyme Interaction Studies : Molecular docking studies have elucidated binding interactions between this compound and target enzymes, providing insights into its inhibitory mechanisms .

Q & A

Q. How does this compound’s reactivity compare to structurally similar oxazole derivatives?

  • Methodological Answer : Substituent positioning alters reactivity. For example, 5-methylisoxazole-4-carbonyl chloride () undergoes faster nucleophilic substitution than the target compound due to reduced steric hindrance. Hammett plots (σ values) quantify electronic effects of substituents on reaction rates .

Q. Tables

Property Value Method Reference
Melting Point182–183°C (analog)Differential Scanning Calorimetry[17]
logP (Predicted)2.1 ± 0.3HPLC Retention Time[1]
IC₅₀ (Antimicrobial)12.5 μM (E. coli)Microdilution Assay[1]
Solubility (PBS)0.8 mg/mLNephelometry[20]

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